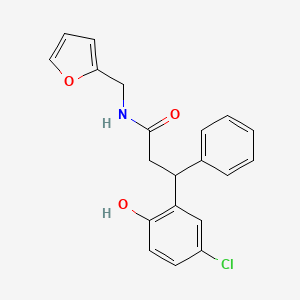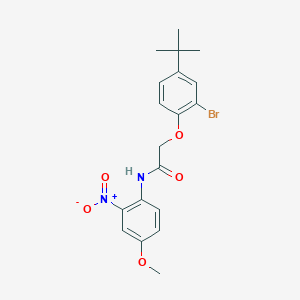![molecular formula C21H26N6O5S B4109172 N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4109172.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Vue d'ensemble
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H26N6O5S and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 474.16853912 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Properties
Synthesis Pathways : The chemical N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has been a part of various synthesis studies. Notably, research has detailed the synthesis of related compounds like [f]-fused purine-2,6-diones and thiadiazepino-[3,2-f]-purine ring systems through multi-step reactions involving compounds such as 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-(benzoylamino)-ethyl chloride (Hesek & Rybár, 1994). Furthermore, molecular hybridization strategies have been employed to synthesize theophylline-7-acetyl semi- and thiosemicarbazide hybrids, which have shown promise in neuroprotective and MAO-B inhibitory activities (Mitkov et al., 2022).
Structural Insights and Activity : Specific structural features of compounds related to N-[4-(1-azepanylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide have been highlighted in various studies. For instance, compounds with the (2,3-dichlorophenyl)piperazine moiety have been identified as potent dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015). Additionally, N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, shedding light on the structure-affinity relationships for these compounds.
Biological Activities and Potential Applications
Neuroprotective and Antioxidant Activities : Certain derivatives, such as 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, have been identified with neuroprotective, neurotoxic, and antioxidant properties. They have shown promising results in vitro for neuroprotective effects and MAO-B inhibitory activities, indicating their potential for further in vivo evaluations (Mitkov et al., 2022). Additionally, the antioxidant activity of synthesized coumarins related to this compound has been studied, providing insights into their potential therapeutic applications (Kadhum et al., 2011).
Anticancer Potential : Research has explored the anticancer activity of compounds like the olomoucine analogues of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide, which showed promising inhibition activity against the human breast cancer cell line MCF-7 (Hayallah, 2017). This highlights the compound's potential role in cancer treatment strategies.
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O5S/c1-24-19-18(20(29)25(2)21(24)30)26(14-22-19)13-17(28)23-15-7-9-16(10-8-15)33(31,32)27-11-5-3-4-6-12-27/h7-10,14H,3-6,11-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSUOFKUAAYKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]phenyl}acetamide](/img/structure/B4109094.png)
![1-[(4-propionylphenoxy)acetyl]imidazolidin-4-one](/img/structure/B4109107.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4109124.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4109135.png)
![1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109140.png)

![ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4109157.png)

![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109164.png)
![2-bromo-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4109175.png)
![2,2,2-trifluoro-N-{4-[(heptafluoropropyl)thio]phenyl}acetamide](/img/structure/B4109183.png)
![1'-[4-(ethylamino)pyrimidin-2-yl]-1,4'-bipiperidin-4-ol](/img/structure/B4109190.png)
![ethyl 4-(3-cyclopropyl-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4109191.png)